molecular formula C14H13O3P B14374540 10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one CAS No. 89869-21-6

10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one

Cat. No.: B14374540
CAS No.: 89869-21-6
M. Wt: 260.22 g/mol
InChI Key: KFTCDFAGPYDJPP-UHFFFAOYSA-N
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Description

10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a complex organic compound with a unique structure that includes a phosphorus atom within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenol derivative with a phosphorus trichloride compound, followed by oxidation and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acids are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-2-decenoic acid: Known for its presence in royal jelly and its various biological activities.

    10-Hydroxy-1,8-diazabicycloundec-7-ene: Used in the production of polyurethane foams and other industrial applications.

Uniqueness

10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89869-21-6

Molecular Formula

C14H13O3P

Molecular Weight

260.22 g/mol

IUPAC Name

10-hydroxy-1,7-dimethylphenoxaphosphinine 10-oxide

InChI

InChI=1S/C14H13O3P/c1-9-6-7-13-12(8-9)17-11-5-3-4-10(2)14(11)18(13,15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

KFTCDFAGPYDJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)P(=O)(C3=C(C=CC=C3O2)C)O

Origin of Product

United States

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